molecular formula C17H32N2O3 B6156833 tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate CAS No. 2228683-91-6

tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate

Cat. No.: B6156833
CAS No.: 2228683-91-6
M. Wt: 312.4 g/mol
InChI Key: RZLSJAJJDFKGMZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H32N2O3. It is a derivative of piperidine and is commonly used in synthetic organic chemistry for various applications. This compound is known for its potential biological activities and is often utilized in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of piperidine, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the creation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: The compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is used in biological research to study these effects and develop new therapeutic agents.

Medicine: In the medical field, tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate is explored for its potential use in drug development. Its derivatives are being investigated for their efficacy in treating various diseases.

Industry: The compound is also used in the chemical industry for the production of various materials and intermediates. Its versatility makes it valuable in different industrial applications.

Mechanism of Action

The exact mechanism by which tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological responses. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

  • Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate: This compound is structurally similar but has a different arrangement of atoms.

  • Tert-butyl (R)-piperidin-3-ylcarbamate: Another related compound with potential biological activities.

Uniqueness: . Its versatility and biological activities make it a valuable compound in scientific research and industry.

Properties

CAS No.

2228683-91-6

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 3-(2-piperidin-3-yloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-10-5-6-14(13-19)8-11-21-15-7-4-9-18-12-15/h14-15,18H,4-13H2,1-3H3

InChI Key

RZLSJAJJDFKGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCOC2CCCNC2

Purity

95

Origin of Product

United States

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